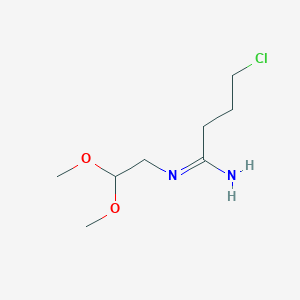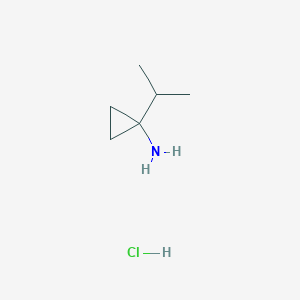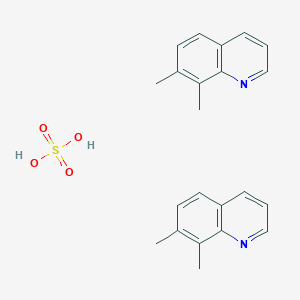
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Vue d'ensemble
Description
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a chemical compound with the molecular formula C8H17ClN2O2 . It’s also known as ClDEB.
Molecular Structure Analysis
The molecular formula of this compound is C8H17ClN2O2 . Its molecular weight is 208.68 g/mol.Physical and Chemical Properties Analysis
The physical form of this compound is liquid .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Orthoamides Synthesis : Research by Bredereck, Simche, and Porkert (1970) explored the synthesis of acyl isocyanate O,N- or -N,N-acetals from amide acetals or from an aminal tert-butylester and N-halogen carboxylic acid amides, halogen ureas, and N-chlorourethanes. This study contributes to the understanding of the chemical reactions involving compounds like 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide (Bredereck, H., Simche, G., & Porkert, H., 1970).
Photodecomposition and Electrophilic Reactions
- Photoheterolysis of Haloanilines : Fagnoni, Mella, and Albini (1999) studied the irradiation of 4-chloro-N,N-dimethylaniline in the presence of benzene and various alkenes. This research highlights the process of heterolytic dehalogenation and trapping of the cation, which is relevant for understanding the behavior of haloanilines under certain conditions (Fagnoni, M., Mella, A., & Albini, A., 1999).
Application in Organic Magnetic Materials
- Benzimidazole-Based Organic Magnetic Materials : Research by Ferrer, Lahti, George, Oliete, Julier, and Palacio (2001) investigated the role of hydrogen bonds in benzimidazole-based organic magnetic materials, which included compounds such as 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole. This study contributes to the understanding of the role of these compounds in the development of organic magnetic materials (Ferrer, J. R., Lahti, P. M., George, C., Oliete, P., Julier, A., & Palacio, F., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBGOWIMXCQQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(CCCCl)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)


![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)
![[1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate](/img/structure/B3090958.png)
![1,5-dioxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B3090962.png)





![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)

